molecular formula C12H16O2 B13075850 1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one

1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B13075850
M. Wt: 192.25 g/mol
InChI Key: PQLHFMJOCTYBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is characterized by a phenyl ring substituted with hydroxy and dimethyl groups, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acidic work-up to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products:

    Oxidation: 1-(4-Oxo-3,5-dimethylphenyl)-2-methylpropan-1-one.

    Reduction: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-ol.

    Substitution: 1-(4-Alkoxy-3,5-dimethylphenyl)-2-methylpropan-1-one.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy, dimethyl, and propanone groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C12H16O2/c1-7(2)11(13)10-5-8(3)12(14)9(4)6-10/h5-7,14H,1-4H3

InChI Key

PQLHFMJOCTYBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.